

13CS2 (CAS 30860-31-2): Technical Specifications & Synthetic Applications

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Compound of Interest

Compound Name: Carbon-13C disulfide

CAS No.: 30860-31-2

Cat. No.: B1366805

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Executive Summary: The Isotopic Advantage

Carbon disulfide-13C (

CS

, CAS 30860-31-2) is not merely a solvent; it is a high-value isotopic synthon essential for the structural elucidation of sulfur-containing pharmaceuticals. In the realm of drug development,

CS

serves as the primary carbon source for introducing stable isotopic labels into thiocarbonyl moieties, dithiocarbamates, and heterocycles like thiazoles and thiophenes.

The strategic value of

CS

lies in its ability to provide unambiguous metabolic tracking. By incorporating a

C label at a metabolically labile thiocarbonyl position, researchers can utilize quantitative NMR (qNMR) and mass spectrometry to map bioactivation pathways, specifically those involving oxidative desulfuration or glutathione conjugation. This guide outlines the rigorous specifications, handling protocols, and synthetic methodologies required to utilize

CS

with high fidelity.

Physicochemical Specifications

To ensure experimental reproducibility, the isotopic reagent must meet strict purity standards. The following data compares

CS

directly with its natural abundance counterpart to highlight critical physical differences (e.g., density) that affect stoichiometry in precise synthesis.

Table 1: Comparative Specifications (CS vs. Natural CS)

Property	CS (Labeled)	CS (Unlabeled)	Impact on Protocol
CAS Number	30860-31-2	75-15-0	Unique identifier for regulatory compliance.
Molecular Weight	77.13 g/mol	76.14 g/mol	Critical: Adjust molar calculations by ~1.3%.
Isotopic Enrichment	≥ 99 atom % C	1.1% C (Natural)	Determines sensitivity of NMR/MS detection.
Density (25°C)	1.282 g/mL	1.266 g/mL	Volumetric dispensing requires density correction.
Boiling Point	46 °C	46.2 °C	High volatility; requires cooling during addition.
Refractive Index	1.627	1.627	Verification of purity post-distillation.
Flash Point	-30 °C	-30 °C	Extreme flammability; use inert atmosphere.

“

Analyst Note: The density difference (1.282 vs 1.266) is significant when handling small volumes in micro-synthesis. Using the standard density value for the isotope will result in a 1.2% under-dosing of the reagent, potentially stalling sensitive catalytic cycles.

Strategic Applications in Drug Discovery

The incorporation of

^{13}C

is pivotal in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

- Metabolic Tracing: Many sulfur drugs (e.g., thioamides) undergo oxidative desulfuration to carbonyls ($\text{C}=\text{S}$

$\text{C}=\text{O}$). A

^{13}C label at the carbon center allows researchers to track this conversion via mass shift (-16 Da shift masked by isotope patterns, clarified by unique

^{13}C signature) and

^{13}C -NMR chemical shift changes (typically ~180 ppm

~160 ppm).

- Mechanistic Toxicology:

^{13}C

is used to synthesize labeled dithiocarbamates to study protein adduct formation. The label allows for the differentiation of drug-derived adducts from endogenous sulfur species.

Advanced Synthetic Protocols

The following protocols are designed as self-validating systems. Each step includes a checkpoint to ensure the reaction is proceeding correctly before committing valuable isotopic material.

Protocol A: Synthesis of ^{13}C -Labeled Dithiocarbamate Scaffolds

This reaction is the gateway to most sulfur heterocycles. The protocol uses a "controlled addition" method to prevent the evaporation of the volatile

^{13}C

Reagents:

- Primary/Secondary Amine (1.0 eq)
- CS
(1.1 eq, CAS 30860-31-2)
- Base (TEA or NaOH, 1.1 eq)
- Solvent: Anhydrous THF or MeOH (cooled to 0°C)

Methodology:

- System Prep: Flame-dry a Schlenk flask and purge with Argon. Cool to 0°C.
- Base Activation: Dissolve the amine and base in the solvent. Stir for 10 min.
- Isotope Addition (Critical): Add

CS

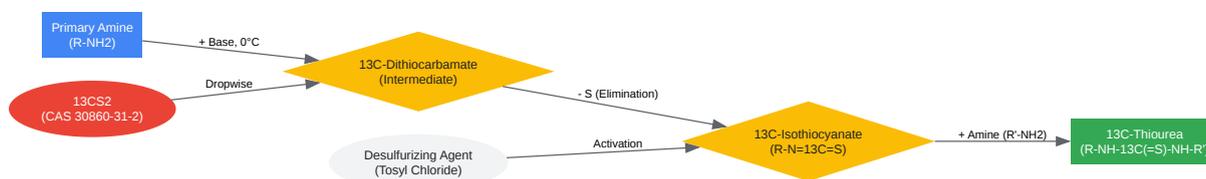
dropwise via a gas-tight syringe. Do not add all at once. The exotherm can boil off the reagent.

- Checkpoint: The solution should turn yellow/orange immediately, indicating dithiocarbamate formation.
- Equilibration: Allow to warm to Room Temperature (RT) over 1 hour.
- Validation: Take a 50 µL aliquot for
C-NMR. Look for a diagnostic peak at
190–210 ppm (C=S). If absent, do not proceed to alkylation.

Protocol B: Construction of C-Thioureas (Drug Precursors)

Thioureas are common pharmacophores. This method minimizes loss of the isotope by generating the isothiocyanate intermediate in situ.

Workflow Visualization:



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Figure 1: Stepwise incorporation of

CS

into thiourea scaffolds via isothiocyanate intermediates.

Handling & Safety Architecture

CS

retains the extreme toxicity and flammability of natural CS

. It is a neurotoxin and a potent solvent that can penetrate skin and latex gloves.

The "Zero-Exposure" Handling Loop

To maintain trustworthiness and safety, follow this closed-loop handling system.

- Primary Containment: Handle only in a certified chemical fume hood or glovebox.
- PPE Layering:
 - Inner Glove: Laminate film (Silver Shield®) - Latex/Nitrile provides NO protection against CS

permeation.

- Outer Glove: Nitrile (for dexterity).
- Quenching Protocol (Self-Validating):

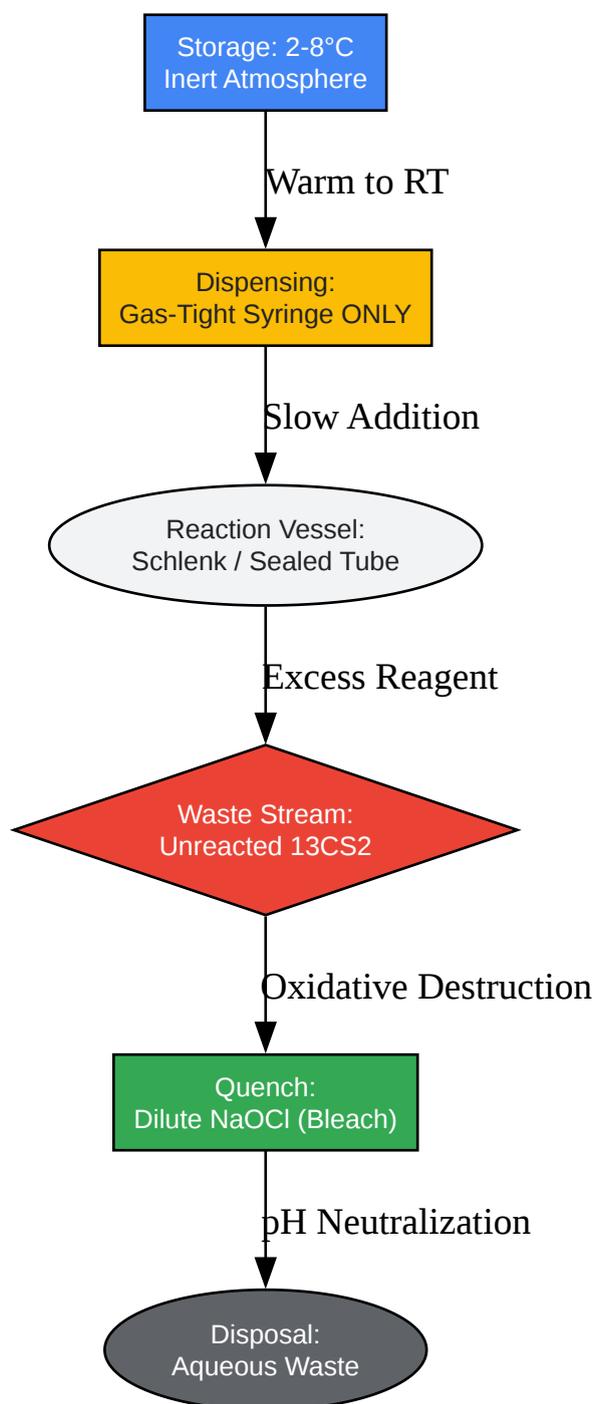
- Never dispose of unreacted

CS

directly.

- Validation: Treat waste stream with dilute bleach (NaOCl).
- Mechanism:[\[1\]](#)
- .
- Success Indicator: Disappearance of the "rotten cabbage" odor indicates oxidation is complete.

Safety Workflow Visualization:



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Figure 2: Closed-loop safety protocol for handling high-hazard isotopic reagents.

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